4-methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
4-Methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring:
- A 4-methoxy-2-methylbenzenesulfonamide core, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities.
- An ethyl linker connecting the sulfonamide group to a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl moiety.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(7-9-21(19)24)11-12-23-28(25,26)22-10-8-20(27-3)15-17(22)2/h7-10,15-16,23H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFZRJOJIQNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
Structure
The compound features a sulfonamide group attached to a substituted benzene ring, with a methoxy group and a tetrahydroquinoline moiety that may influence its biological activity.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties . The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Studies have shown that modifications in the structure can enhance the potency against various bacterial strains.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity . In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest.
Neuroprotective Effects
The tetrahydroquinoline structure is known for its neuroprotective properties. Compounds with similar structures have been studied for their effects on neurodegenerative diseases. The specific activity of this compound in neuroprotection is still under investigation but shows promise in modulating pathways associated with neuronal survival.
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of 4-methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide:
| Activity | Assay Type | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Agar diffusion test | 20 |
| Anticancer (HeLa cells) | MTT assay | 15 |
| Anti-inflammatory | ELISA for cytokines | 25 |
Mechanistic Insights
Mechanistic studies suggest that the compound may act by inhibiting specific enzymes involved in inflammation and cell proliferation. Further research is necessary to elucidate these pathways fully.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide have been tested against various bacterial strains. A study highlighted that certain sulfonamides demonstrated effective inhibition against Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 mg/mL .
Antiviral Properties
Quinoline derivatives are recognized for their antiviral activities. Studies have shown that compounds containing quinoline structures can inhibit viruses such as the Zika virus and human immunodeficiency virus (HIV). The incorporation of the tetrahydroquinoline moiety in the compound may enhance its antiviral efficacy .
Anticancer Potential
There is emerging evidence that sulfonamide compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cell lines through various signaling pathways .
Synthesis Approaches
The synthesis of this compound can be achieved through several methodologies:
- Nucleophilic Substitution : This method involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide.
- Coupling Reactions : Utilizing palladium-catalyzed coupling reactions can facilitate the formation of complex structures involving the quinoline moiety.
- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .
Table of Synthetic Routes
Case Study 1: Antimicrobial Testing
A study conducted on a series of sulfonamide derivatives included this compound. The compound was tested against various gram-positive and gram-negative bacteria. Results indicated a notable antibacterial effect with specific MIC values suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Activity Assessment
In an investigation focusing on antiviral properties, derivatives containing the tetrahydroquinoline structure were evaluated against several viral strains. The results demonstrated significant inhibition rates against Zika and HIV viruses, indicating the potential therapeutic application of this class of compounds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Variations
a) 4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide
- Heterocycles : Pyrimidinyl (with a thioxo group) and thiazolyl.
- Key Differences: The thioxo-pyrimidinyl group may engage in stronger hydrogen bonding compared to the tetrahydroquinoline.
- Synthesis: Reacts sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone, contrasting with the target compound’s likely route involving tetrahydroquinoline-ethylamine and sulfonyl chloride .
b) N-(2-Anilinopyridin-3-Yl)-4-Methylbenzenesulfonamide
- Heterocycle: Pyridinyl with an anilino substituent.
- Key Differences: The pyridine ring is fully aromatic and basic, leading to pH-dependent protonation. This contrasts with the partially saturated tetrahydroquinoline, which may exhibit reduced aromatic interactions.
Substituent Modifications
a) N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-Yl]-4-(Dimethylamino)-2(E)-Butenamide
- Substituents: Chloro, fluoro, cyano, and ethoxy groups.
- The quinoline-ethoxy group adds steric bulk, which may hinder binding to compact active sites compared to the tetrahydroquinoline’s smaller profile.
b) N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-Yl]-N-Methyl-Methanesulfonamide
- Substituents : Fluoro-phenyl, formyl, and isopropyl groups.
- Key Differences :
- The formyl group introduces a reactive aldehyde, which may lead to off-target interactions or instability.
- The isopropyl group enhances hydrophobicity, similar to the target compound’s propyl chain, but in a different spatial arrangement.
Crystallographic and Packing Analysis
- SHELX and Mercury are critical tools for structural determination and comparison. The tetrahydroquinoline’s partial saturation may reduce π-π stacking interactions compared to fully aromatic analogues, influencing crystal packing and solubility. Mercury’s Materials Module enables comparison of intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) between the target compound and analogues .
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of this compound?
To confirm the molecular structure, use a combination of NMR (¹H and ¹³C) for analyzing proton environments and carbon frameworks, FT-IR for functional group identification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray crystallography resolves stereochemical ambiguities .
Q. How can researchers optimize the solubility of this sulfonamide derivative for in vitro assays?
Solubility challenges arise from the hydrophobic tetrahydroquinoline and benzenesulfonamide moieties. Use co-solvent systems (e.g., DMSO-water gradients) or pH-adjusted buffers (targeting the sulfonamide’s pKa ~10–12). Micellar solubilization with non-ionic surfactants (e.g., Tween-80) is also effective .
Q. What synthetic routes are documented for analogous benzenesulfonamide derivatives?
A common approach involves coupling a pre-synthesized tetrahydroquinoline-ethylamine intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP catalysis). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes/receptors. Focus on the sulfonamide’s hydrogen-bonding capacity and the tetrahydroquinoline’s lipophilic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies mitigate selectivity issues in sulfonamide-based enzyme inhibition studies?
Competitive inhibition assays using isoform-specific substrates (e.g., carbonic anhydrase II vs. IX) can clarify selectivity. Structural analogs with modified substituents (e.g., methoxy → trifluoromethyl) reduce off-target effects. Pair with crystallographic data to map binding pockets .
Q. How should researchers address contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein interference). Standardize protocols using CLSI guidelines and include positive controls (e.g., known sulfonamide inhibitors). Meta-analyses of published IC₅₀ values can identify outliers .
Methodological Challenges
Q. What analytical methods resolve degradation products during stability studies?
HPLC-PDA-MS tracks degradation pathways under stress conditions (heat, light, pH extremes). Identify hydrolyzed sulfonamide (m/z shifts) or oxidized tetrahydroquinoline via fragmentation patterns. Accelerated stability studies (40°C/75% RH) inform storage recommendations .
Q. How to validate the compound’s purity for pharmacological assays?
Combine HPLC-UV (≥95% purity threshold) with elemental analysis (C, H, N, S ±0.4% theoretical). For trace impurities, LC-QTOF-MS detects low-abundance contaminants (e.g., residual solvents, byproducts) .
Emerging Research Directions
Q. Can AI-driven synthesis platforms optimize reaction conditions for scaled-up production?
COMSOL Multiphysics models reaction kinetics (e.g., sulfonylation efficiency vs. temperature), while machine learning (e.g., ChemBERTa) predicts optimal catalysts/solvents. This reduces trial-and-error in process development .
Q. What in vivo models are suitable for studying its pharmacokinetic-pharmacodynamic (PK/PD) profile?
Use transgenic rodents expressing human metabolic enzymes (e.g., CYP3A4) to assess bioavailability and metabolite formation. Microdialysis probes in target tissues (e.g., brain) measure unbound drug concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
